molecular formula C14H6BrCl2NO3 B11991760 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione

2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione

Cat. No.: B11991760
M. Wt: 387.0 g/mol
InChI Key: VLQYMOYPSKYLCN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the synthesis of 5-bromo-2-hydroxyacetophenone, which is then subjected to further reactions to introduce the dichloroisoindole moiety.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The presence of halogen and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is unique due to the combination of bromine, chlorine, and hydroxyl groups within the isoindole framework

Properties

Molecular Formula

C14H6BrCl2NO3

Molecular Weight

387.0 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione

InChI

InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H

InChI Key

VLQYMOYPSKYLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O

Origin of Product

United States

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